molecular formula C21H18N2O2 B2493695 N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide CAS No. 921838-20-2

N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2493695
CAS No.: 921838-20-2
M. Wt: 330.387
InChI Key: FHLSTDRRJKAZBE-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide (CAS 921838-20-2) is a synthetic organic compound featuring a unique molecular architecture that combines an indolinone moiety with a naphthalene ring system. This structure is of significant interest in medicinal chemistry and oncology research, particularly for its potent antiproliferative properties. Studies on structurally similar compounds have demonstrated promising activity against a range of human cancer cell lines, including nasopharyngeal carcinoma (NPC-TW01), lung carcinoma, hepatoma, and renal carcinoma . The mechanism of action for this class of compounds is associated with the induction of apoptosis (programmed cell death) in malignant cells. Research indicates that related molecules can activate key executioner caspases, such as caspase-3, and modulate the cell cycle, leading to an accumulation of cells in the S-phase and subsequent inhibition of proliferation . With a molecular formula of C21H18N2O2 and a molecular weight of 330.4 g/mol, this acetamide derivative serves as a valuable building block for synthesizing more complex molecules and as a pharmacological probe for investigating cell death pathways and signal transduction in cancer biology . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-23-19-10-9-17(11-16(19)13-21(23)25)22-20(24)12-15-7-4-6-14-5-2-3-8-18(14)15/h2-11H,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLSTDRRJKAZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester under acidic or basic conditions.

    Acylation Reaction: The indolinone intermediate is then acylated with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-2-oxoindolin-5-yl)-2-phenylacetamide
  • N-(1-methyl-2-oxoindolin-5-yl)-2-(2-naphthyl)acetamide
  • N-(1-methyl-2-oxoindolin-5-yl)-2-(3-naphthyl)acetamide

Uniqueness

N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide is unique due to its specific combination of an indolinone core and a naphthalene ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound with significant potential in various biological applications, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

This compound features a unique structure that combines an indolinone moiety with a naphthalene ring. The synthesis typically involves:

  • Formation of the Indolinone Core : This is achieved through the cyclization of an appropriate aniline derivative with a carboxylic acid or ester.
  • Acylation Reaction : The indolinone intermediate is acylated using 2-(naphthalen-1-yl)acetyl chloride in the presence of a base like triethylamine.

This synthesis route ensures the compound retains its biological efficacy while allowing for modifications that enhance its properties.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. It interacts with specific molecular targets, notably:

  • Procaspase Activation : The compound activates procaspase-3, leading to apoptosis in various cancer cell lines.
  • Cell Cycle Modulation : Studies indicate that it alters cell division and causes accumulation in the S phase, inhibiting proliferation .

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity against several human cancer cell lines. Notable findings include:

Cell Line IC50 Value (μM) Mechanism
NPC-TW01 (Nasopharyngeal carcinoma)0.6Induction of apoptosis through caspase activation
H661 (Lung carcinoma)TBDCell cycle arrest and apoptosis
Hep3B (Hepatoma)TBDInhibition of proliferation
A498 (Renal carcinoma)TBDInduction of cell death
MKN45 (Gastric cancer)TBDModulation of signaling pathways

These findings suggest that this compound could serve as a lead compound for developing novel anticancer therapies .

Comparative Studies

In comparative studies with similar compounds, this compound has shown enhanced cytotoxicity and specificity towards cancer cells. For instance, it outperformed other derivatives in terms of inducing apoptosis and inhibiting cell growth across various cancer types .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on NPC-TW01 Cells : This study revealed that the compound significantly inhibited cell proliferation by altering the cell cycle distribution. The results indicated a concentration-dependent response, emphasizing its potential as a therapeutic agent.
  • Combination Therapies : In combination with other known anticancer agents, this compound demonstrated synergistic effects, enhancing overall efficacy against resistant cancer strains.

Q & A

Q. What are the key steps in synthesizing N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves cyclization of an indolinone core followed by coupling with a naphthalene-acetamide moiety. Cyclization steps often require reflux conditions (e.g., in glacial acetic acid) to form the indolinone structure, while coupling reactions may use carbodiimides or copper catalysts in polar aprotic solvents like DMF . Optimization includes adjusting temperature, solvent polarity, and catalyst loadings to maximize yield (e.g., 6–17% yields reported for similar compounds) .

Q. How is the compound characterized for purity and structural confirmation?

Characterization relies on NMR (¹H and ¹³C) for bond connectivity, HRMS for molecular weight verification, and IR spectroscopy for functional group identification (e.g., C=O at ~1670 cm⁻¹). Chromatography (TLC/HPLC) ensures purity, while melting points (e.g., 153–194°C for analogs) provide physical consistency checks .

Q. What are the primary biological targets of this compound, and how are preliminary activities assessed?

The compound’s indolinone and naphthalene groups suggest interactions with enzymes like monoamine oxidases (MAOs) or apoptosis regulators (e.g., Bcl-2). Preliminary assays include in vitro enzyme inhibition (IC₅₀ values) and cytotoxicity studies (e.g., MTT assays on cancer cell lines) .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (using SHELXL ) provides bond lengths/angles (e.g., C=O bond ~1.22 Å) and spatial arrangements. Computational tools (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and docking simulations (AutoDock) map binding affinities to targets like MAO-B or acetylcholinesterase .

Q. What strategies address contradictions in reported biological activities across studies?

Discrepancies in activity (e.g., varying IC₅₀ values) may arise from assay conditions (pH, solvent) or impurity levels. Cross-validation using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) and strict QC protocols (e.g., ≥95% purity by HPLC) reduce variability .

Q. How do substituent modifications (e.g., chloro, methoxy) impact reactivity and bioactivity?

Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but may reduce solubility. For example, chloro-substituted analogs show improved MAO-B inhibition (IC₅₀ ~0.028 mM) compared to methoxy derivatives . Systematic SAR studies using Hammett constants or Free-Wilson analysis quantify these effects .

Methodological Considerations

Q. What analytical techniques are critical for studying reaction kinetics and degradation pathways?

LC-MS monitors intermediates in real-time, while kinetic studies use UV-Vis spectroscopy (e.g., tracking naphthalene π-π transitions). Degradation under stress conditions (heat, light) is assessed via accelerated stability testing .

Q. How are synthetic by-products identified and mitigated?

By-products (e.g., uncyclized intermediates) are detected via HRMS and minimized using scavengers (e.g., molecular sieves for water-sensitive steps) or gradient recrystallization .

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